pyrrolidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-1-sulfonyl fluoride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-sulfonyl fluoride typically involves the reaction of pyrrolidine with sulfonyl fluoride precursors. One common method is the direct fluorosulfonylation of pyrrolidine using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product .
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale fluorosulfonylation processes. These processes often utilize sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating reagents to achieve the desired transformation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Pyrrolidine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of pyrrolidine-1-sulfonyl fluoride involves its interaction with molecular targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The compound’s ability to selectively target specific enzymes makes it valuable in biochemical and medicinal research .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Known for its versatility in medicinal chemistry.
Pyrrolidine-2-one: Another pyrrolidine derivative with significant biological activity.
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different functional groups.
Uniqueness: Pyrrolidine-1-sulfonyl fluoride stands out due to its unique sulfonyl fluoride group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications requiring specific enzyme inhibition or protein modification .
Properties
CAS No. |
141577-92-6 |
---|---|
Molecular Formula |
C4H8FNO2S |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.